(R)-Methyl 4-aminopentanoate

Biocatalysis Enantiomeric Excess Chiral Resolution

(R)-Methyl 4-aminopentanoate (CAS 753414-65-2) is a chiral γ-amino acid methyl ester with a molecular weight of 131.17 g/mol, commonly supplied as the hydrochloride salt for research applications. It serves as a key intermediate for synthesizing enantiomerically pure pharmaceuticals and peptidomimetics.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B15200083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 4-aminopentanoate
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)N
InChIInChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m1/s1
InChIKeyNHMQROWVIOFGNH-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of (R)-Methyl 4-Aminopentanoate as a Chiral γ-Amino Acid Ester


(R)-Methyl 4-aminopentanoate (CAS 753414-65-2) is a chiral γ-amino acid methyl ester with a molecular weight of 131.17 g/mol, commonly supplied as the hydrochloride salt for research applications . It serves as a key intermediate for synthesizing enantiomerically pure pharmaceuticals and peptidomimetics. Its differentiation from generic amino esters hinges on its specific (R)-configuration, which dictates its biological and synthetic utility [1].

Why Racemic or (S)-Enantiomer Substitutes Cannot Replace (R)-Methyl 4-Aminopentanoate


In chiral synthesis, the stereochemistry at the 4-position is not interchangeable. The (R)-enantiomer dictates specific interactions with biological targets, such as enzyme catalytic pockets, while the (S)-enantiomer or a racemic mixture will exhibit divergent, often null, activity [1]. General substitution with racemic 4-aminopentanoic acid esters introduces a 50% inactive isomer, necessitating costly chiral separation and compromising downstream yield and stereochemical integrity [2].

Quantitative Differentiation Guide for Procuring (R)-Methyl 4-Aminopentanoate


Enantiomeric Purity Advantage of (R)-4-Aminopentanoic Acid over Racemic Mixtures via Engineered Biocatalysis

A specifically engineered dual-enzyme system (EcGDH K116Q/N348M mutant with FDH) converts levulinic acid to (R)-4-aminopentanoic acid with >99% enantiomeric excess (ee). Chemical routes to the same scaffold typically yield a racemate (0% ee) [1]. This enzymatic route provides the core enantiopure scaffold, which can then be esterified.

Biocatalysis Enantiomeric Excess Chiral Resolution

Stable Salt Form Purity: (R)-Hydrochloride Specification vs. Free Base Vulnerability

The (R)-methyl 4-aminopentanoate hydrochloride salt is commercially offered with a minimum 98% purity and a maximum 0.5% moisture content, qualifying it as an intermediate for organic syntheses [1]. In contrast, the free base form exhibits inherent instability and is not routinely offered at comparable purity grades by major suppliers .

Material Specification Stability Purity Control

Stereospecific GABAergic Activity: (R)-Enantiomer is a More Potent False Neurotransmitter

In mouse cerebral synaptosome studies, the (R)-enantiomer of 4-aminopentanoic acid demonstrated significantly greater uptake, a more pronounced reduction of endogenous GABA concentration, and higher release upon depolarization compared to the (S)-enantiomer. This was quantified as a qualitative, yet significant, difference in biological effect [1].

Neuropharmacology GABA Enantiomer-Specific Activity

Validated Application Scenarios Where (R)-Methyl 4-Aminopentanoate Provides a Measurable Advantage


Precursor for Enantiopure Peptidomimetics Resistant to Proteolytic Degradation

The (R)-methyl ester can be directly incorporated into peptides to confer resistance to proteolysis while maintaining α-helix stability, a property leveraged in the design of antimicrobial peptides and hormone analogs. The quantified >99% ee of its precursor guarantees the stereochemical purity of the final therapeutic peptide [1].

Synthesis of GPE Neuroprotective Analogs for CNS Disorders

The hydrolyzed (R)-acid is a direct precursor to Gly-Pro-Glu (GPE) analogues, a novel class of agents showing neuroprotective effects in Alzheimer's and Parkinson's disease models. Using the (R)-methyl ester ensures the specific stereochemistry required for biological activity [2].

Building Block for Chiral Ligands and Asymmetric Catalysis

Due to its defined (R)-configuration and high enantiomeric excess (>99% ee from enzymatic synthesis), it serves as a reliable scaffold for synthesizing chiral ligands used in asymmetric catalysis, where the presence of the wrong enantiomer would lead to poor catalytic efficiency or opposite stereochemical outcomes [3].

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